molecular formula C13H8ClNOS B1253735 2-(3-Chlorophenyl)-1,2-benzothiazol-3-one

2-(3-Chlorophenyl)-1,2-benzothiazol-3-one

Cat. No.: B1253735
M. Wt: 261.73 g/mol
InChI Key: BFXLBNPIMRUZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Copper(II)-Catalyzed Synthesis : The compound is synthesized through intramolecular C (aryl) - S bond forming-cyclization using copper(II)–BINAM-catalyzed coupling, providing an efficient method for creating various benzothiazole derivatives (Jaseer, Prasad, Dandapat, & Sekar, 2010).
  • Crystal Structure Analysis : A study on the crystal structure of a related compound shows specific dihedral angles and interactions within the benzothiazole ring, contributing to understanding the molecular configuration of similar compounds (Venugopala, Nayak, & Odhav, 2013).

Biological Applications

  • Antifungal Properties : Benzothiazole derivatives, including 2-(3-chlorophenylthio)benzothiazole, have shown significant antifungal activity, indicating potential use in agrochemicals (Herrera Cano, Ballari, López, & Santiago, 2015).
  • Cancer Research : Specific 2-(4-Aminophenyl)benzothiazole molecules, with halogen substitutions on the phenyl ring, including a 3-chlorophenyl variant, have demonstrated potent inhibition of certain human ovarian carcinoma cell lines (Bradshaw et al., 1998).

Chemical and Physical Applications

  • Corrosion Inhibition : Benzothiazole derivatives are investigated for their ability to inhibit corrosion in metals, highlighting the compound's potential use in protective coatings and industrial applications (Salarvand et al., 2017).
  • Sensing Applications : Benzothiazole-based compounds have been utilized in the development of chemosensors for detecting pH fluctuations, suggesting their use in biological and environmental monitoring (Li et al., 2018).

Properties

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H8ClNOS/c14-9-4-3-5-10(8-9)15-13(16)11-6-1-2-7-12(11)17-15/h1-8H

InChI Key

BFXLBNPIMRUZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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